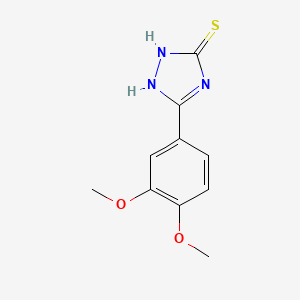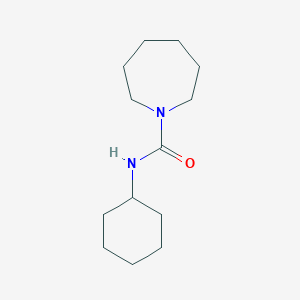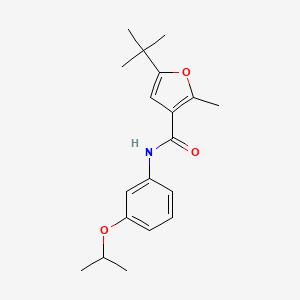
N-(2-chlorophenyl)isonicotinamide
Vue d'ensemble
Description
N-(2-chlorophenyl)isonicotinamide, also known as SRI-37330, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Applications De Recherche Scientifique
Directed Assembly of Metal Complexes
Isonicotinamide has been utilized in the directed assembly of copper(II) complexes, forming a variety of Cu(II) complexes with different chemical and structural components. These complexes demonstrated the potential of isonicotinamide as a supramolecular reagent, capable of forming consistent supramolecular motifs despite the presence of potentially disruptive molecules like water, methanol, and acetic acid. This emphasizes its role in the synthesis of inorganic–organic hybrid materials, displaying consistent supramolecular structures such as infinite 1-D chains, showcasing its versatility in material science (Aakeröy et al., 2003).
Crystal Engineering and Pharmaceutical Applications
Pharmaceutical Co-Crystals Synthesis
The formation of pharmaceutical co-crystals using isonicotinamide has been explored with compounds like vitamin B3, clofibric acid, and diclofenac. These co-crystals were synthesized and characterized, highlighting the utilization of isonicotinamide in the field of pharmaceuticals to potentially enhance drug properties (Báthori et al., 2011).
Synthesis of Antitumor Compounds
Isonicotinamide was used as a ligand to prepare new complexes with PdCl2 and PtCl2, aimed at synthesizing potential antitumor medicines. The structures of the resulting complexes were established, indicating the role of isonicotinamide in developing new medicinal compounds (Fedorov et al., 2001).
Synthetic Chemistry and Molecular Design
Supramolecular Synthons in Phenol-Isonicotinamide Adducts
Isonicotinamide's interactions with different phenols were studied, emphasizing its role in crystal engineering. The hydrogen bonding patterns observed in these adducts illustrate the adaptability of isonicotinamide in forming discrete aggregates and infinite chains, essential in designing molecular structures (Vishweshwar et al., 2003).
Environmental Science and Corrosion Inhibition
Corrosion Inhibition of Carbon Steel
Isonicotinamide demonstrated its potential in controlling the corrosion of carbon steel in hydrochloric acid solutions. It exhibited considerable corrosion inhibition efficiency, especially when combined with Zn2+, showcasing its industrial application in protecting metals from corrosion (Rajarathnam et al., 2013).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRIPSYQVALTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)

![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)
![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)



![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)